FmocEVCit-PAB
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Overview
Description
FmocEVCit-PAB is a compound used primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). The compound consists of glutamic acid, valine, and citrulline, which are linked together to form a stable structure. The Fmoc group (9-fluorenylmethoxycarbonyl) is used to protect the amino group during peptide synthesis, while the PAB (para-aminobenzyloxycarbonyl) moiety enhances the stability of the linker .
Preparation Methods
Synthetic Routes and Reaction Conditions: FmocEVCit-PAB is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The Fmoc group is used to protect the amino group during the synthesis, and it is removed using a base such as piperidine. The final product is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: FmocEVCit-PAB undergoes various chemical reactions, including:
Cleavage Reactions: The Fmoc group is removed using a base, and the PAB moiety is cleaved enzymatically or chemically.
Substitution Reactions: The compound can undergo substitution reactions where the amino or carboxyl groups are modified.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF).
Cleavage from Resin: Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).
Enzymatic Cleavage: Enzymes like cathepsin B.
Major Products Formed:
Fmoc Removal: The deprotected peptide.
Cleavage from Resin: The free peptide with the PAB moiety.
Enzymatic Cleavage: The drug payload is released from the ADC.
Scientific Research Applications
FmocEVCit-PAB is widely used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The compound’s stability and cleavability make it ideal for delivering cytotoxic drugs to cancer cells while minimizing off-target effects. It is also used in the synthesis of peptide-based drugs and as a tool in biochemical research to study enzyme-substrate interactions .
Mechanism of Action
The mechanism of action of FmocEVCit-PAB involves its use as a linker in ADCs. The compound ensures the stability of the ADC in the bloodstream and facilitates the release of the drug payload upon reaching the target cells. The enzymatic cleavage of the PAB moiety by cathepsin B releases the cytotoxic drug, which then exerts its effects on the cancer cells .
Comparison with Similar Compounds
Fmoc-Val-Cit-PAB: Another cleavable linker used in ADCs, featuring valine and citrulline.
Fmoc-Gly-Phe-PAB: A linker with glycine and phenylalanine, used for different drug delivery applications.
Uniqueness: FmocEVCit-PAB offers enhanced stability and reduced premature drug release compared to traditional valine-citrulline linkers. Its unique combination of glutamic acid, valine, and citrulline provides improved antitumor efficacy and selectivity .
Properties
IUPAC Name |
tert-butyl (4S)-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H54N6O9/c1-25(2)36(39(53)46-33(15-10-22-44-40(43)54)37(51)45-27-18-16-26(23-49)17-19-27)48-38(52)34(20-21-35(50)57-42(3,4)5)47-41(55)56-24-32-30-13-8-6-11-28(30)29-12-7-9-14-31(29)32/h6-9,11-14,16-19,25,32-34,36,49H,10,15,20-24H2,1-5H3,(H,45,51)(H,46,53)(H,47,55)(H,48,52)(H3,43,44,54)/t33-,34-,36-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMZGLFHTOCNHI-IUKTVIPNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54N6O9 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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